2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one
Description
2-(2,4-Dichlorobenzyl)-3-methylisoxazol-5(2H)-one is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
139307-50-9 |
|---|---|
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9Cl2NO2/c1-7-4-11(15)16-14(7)6-8-2-3-9(12)5-10(8)13/h2-5H,6H2,1H3 |
InChI Key |
OFCCTWVAORIQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)ON1CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzyl)-3-methylisoxazol-5(2H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methylisoxazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzyl)-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of new compounds with different substituents replacing the 2,4-dichlorobenzyl group.
Scientific Research Applications
2-(2,4-Dichlorobenzyl)-3-methylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzyl)-3-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with similar antimicrobial properties.
2,4-Dichlorobenzaldehyde: Another related compound used in the synthesis of various chemical products.
Uniqueness
2-(2,4-Dichlorobenzyl)-3-methylisoxazol-5(2H)-one is unique due to its isoxazole ring structure combined with the 2,4-dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound 2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one (commonly referred to as oxazol derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₁H₉Cl₂N₁O₂
- Molecular Weight : 246.10 g/mol
- CAS Number : 71342792
- Structure : The compound features a dichlorophenyl group attached to a methylated oxazolone ring, which is crucial for its biological activity.
Biological Activities
The biological activities of 2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one have been investigated in various studies, highlighting its potential in multiple therapeutic areas:
Anticancer Activity
Research indicates that oxazole derivatives exhibit significant anticancer properties. For instance:
- A study reported that derivatives of oxazoles showed cytotoxic activity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) with IC₅₀ values ranging from 0.003 to 9.27 µM depending on the specific derivative tested .
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| HT-29 (Colon Cancer) | 2.76 |
| A549 (Lung Cancer) | 9.27 |
| MEXF 462 (Melanoma) | 0.003 |
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in vitro. It inhibits key inflammatory mediators such as COX enzymes and pro-inflammatory cytokines .
Antimicrobial Activity
Oxazole derivatives have also demonstrated antimicrobial activity against a range of pathogens:
- In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
The mechanisms through which 2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound inhibits various enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It affects signaling pathways related to cell survival and death, particularly those involving MAPK and PI3K/Akt pathways.
Case Studies
Several case studies have highlighted the effectiveness of oxazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A clinical trial investigated the efficacy of an oxazole derivative in patients with advanced solid tumors, showing a response rate of approximately 30% among participants .
- Anti-inflammatory Applications : Research demonstrated that the compound significantly reduced markers of inflammation in animal models of arthritis, suggesting potential for therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
